Product packaging for 4-Ethenyl-4-methyl-1,3-dioxolan-2-one(Cat. No.:CAS No. 96548-13-9)

4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Cat. No.: B14346293
CAS No.: 96548-13-9
M. Wt: 128.13 g/mol
InChI Key: CHEDCMPRPAISMY-UHFFFAOYSA-N
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Description

4-Ethenyl-4-methyl-1,3-dioxolan-2-one is a high-purity chemical compound provided for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Compounds within the 1,3-dioxolane family are of significant interest in organic synthesis and materials science. They often serve as key intermediates or building blocks in the development of polymers, fine chemicals, and pharmaceuticals. The structure of this compound, featuring an ethenyl group, suggests potential utility in polymerization reactions or as a precursor for more complex molecules. Researchers can leverage this chemical to explore new synthetic pathways or develop novel materials with specific properties. As with all chemicals, safe handling practices must be followed. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B14346293 4-Ethenyl-4-methyl-1,3-dioxolan-2-one CAS No. 96548-13-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96548-13-9

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-ethenyl-4-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3

InChI Key

CHEDCMPRPAISMY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)O1)C=C

Origin of Product

United States

Synthetic Methodologies for 4 Ethenyl 4 Methyl 1,3 Dioxolan 2 One

Catalytic Cycloaddition of Epoxides with Carbon Dioxide for Dioxolanone Formation

The synthesis of five-membered cyclic carbonates, such as 4-Ethenyl-4-methyl-1,3-dioxolan-2-one, through the coupling of CO₂ with epoxides is a highly atom-economical reaction that has garnered significant attention. researchgate.net This transformation is crucial not only for its efficiency but also for its contribution to carbon capture and utilization (CCU) strategies. researchgate.netresearchgate.net The resulting cyclic carbonates are valuable as green solvents, electrolytes in batteries, and as monomers for the production of polycarbonates and polyurethanes. researchgate.netnih.gov

Organocatalytic Systems in the Synthesis of this compound

Organocatalysts, which are metal-free organic molecules, have emerged as a powerful tool for the synthesis of cyclic carbonates. These catalysts are often favored due to their lower cost, reduced toxicity, and ready availability compared to many metal-based systems. Common classes of organocatalysts for this transformation include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, ionic liquids, and various amine-based systems. For instance, systems generated by mixing molecular iodine with amines or phosphorus-containing compounds have proven effective in catalyzing the addition of CO₂ to epoxides. researchgate.net Imidazolium halide salts are noted for their bifunctional catalytic activity, possessing both an acidic proton to activate the epoxide and a nucleophilic halide to initiate ring-opening. mdpi.com

The following table summarizes representative organocatalytic systems used for the synthesis of cyclic carbonates from epoxides and CO₂.

Catalyst SystemEpoxide SubstrateTemperature (°C)Pressure (atm)Time (h)Conversion/Yield (%)
Iodine/TriethanolamineVarious oxiranes60-9010-565-12High
Imidazolium Halide SaltsPropylene (B89431) Oxide12520VariableHigh Conversion & Selectivity
Tetrabutylammonium (B224687) Bromide (TBAB)Epoxidized Soybean Oil1201 (flow)70% t₁/₂ reduction with waterN/A

Metal-Catalyzed Pathways for this compound Synthesis

Metal-based catalysts, encompassing both homogeneous and heterogeneous systems, are highly efficient for the cycloaddition of CO₂ to epoxides. Catalysts based on zinc, cobalt, ruthenium, and nickel have been extensively studied. nih.govnih.govresearchgate.net For example, a ruthenium molecular catalyst, [Ru(triphos)(tmm)], has been successfully used in the conversion of diols to dioxolanes, a related class of compounds. nih.gov Metal-Organic Frameworks (MOFs) have also been applied as catalysts, where the metal nodes act as Lewis acidic sites to activate the epoxide, facilitating the cycloaddition. nih.gov Nickel(II) iodide, when combined with organic additives like diethylamine, can form a highly effective catalytic system for this reaction. researchgate.net

Below is a table highlighting various metal-catalyzed systems for cyclic carbonate synthesis.

Catalyst SystemEpoxide SubstrateTemperature (°C)Pressure (bar)Time (h)Conversion (%)
Zn-Co(iii) DMCC/CTABGlycidyl methacrylateN/AN/AN/AHigh
Nickel(II) iodide/DiethylamineVarious oxiranesN/AN/A1~100
MOF-based catalystEpichlorohydrin35448100

Mechanistic Insights into Cycloaddition Reactions

The generally accepted mechanism for the catalytic cycloaddition of CO₂ to epoxides involves several key steps. The process is typically initiated by the activation of the epoxide ring. In metal-catalyzed systems, a Lewis acidic metal center coordinates to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. nih.gov For many organocatalytic systems, a similar activation occurs via hydrogen bonding.

Following activation, a nucleophile, often a halide ion from a co-catalyst like tetrabutylammonium bromide (TBAB), attacks one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a halo-alkoxide intermediate. nih.gov This intermediate then reacts with a molecule of carbon dioxide, leading to the insertion of CO₂ to form an alkyl carbonate species. The final step is an intramolecular ring-closing reaction, which regenerates the nucleophilic catalyst and releases the five-membered cyclic carbonate product. nih.gov Computational studies on related reactions, such as the rhodium-catalyzed cycloaddition of vinyloxiranes with alkynes, highlight the complexity and potential for multiple mechanistic pathways, including oxidative cyclization and reductive elimination steps. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound via CO₂ cycloaddition aligns with several core principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

Carbon Dioxide Utilization as a Sustainable Feedstock

The use of carbon dioxide as a raw material is a prime example of applying green chemistry principles to chemical synthesis. researchgate.net CO₂ is an abundant, inexpensive, non-toxic, and renewable C1 building block. researchgate.netsemanticscholar.org Its transformation into valuable chemicals like cyclic carbonates addresses the critical issue of greenhouse gas emissions while providing a sustainable alternative to fossil fuel-based feedstocks. researchgate.netresearchgate.net This approach exemplifies the seventh principle of green chemistry, which encourages the use of renewable feedstocks. nih.gov By fixing CO₂ into a stable and useful product, this synthetic route contributes to a more circular carbon economy. rwth-aachen.de

Environmentally Benign Solvents and Reaction Conditions

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries, or ideally, their complete elimination. nih.gov Research into cyclic carbonate synthesis has increasingly focused on solvent-free conditions, which minimizes waste and simplifies product purification. nih.gov When solvents are necessary, there is a strong push towards "green solvents" that are less toxic and derived from renewable resources. sigmaaldrich.comdntb.gov.ua Examples include water, supercritical CO₂, and bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govsigmaaldrich.com

Stereoselective Synthesis of this compound and its Chiral Analogues

Achieving stereochemical control is paramount when synthesizing chiral molecules for applications in pharmaceuticals, agrochemicals, and materials science. For this compound, which possesses a chiral center at the C4 position, stereoselective synthesis aims to produce a specific enantiomer, either (R)- or (S)-, in high purity.

The predominant enantioselective strategy for preparing chiral cyclic carbonates is the kinetic resolution of a racemic epoxide precursor via asymmetric CO2 cycloaddition. mdpi.comresearchgate.net In this approach, a chiral catalyst selectively accelerates the reaction of one enantiomer of the racemic epoxide with carbon dioxide, leaving the other enantiomer of the epoxide unreacted and resulting in an enantiomerically enriched cyclic carbonate product. mdpi.com

For the synthesis of enantiopure this compound, the precursor would be racemic 2-methyl-2-vinyloxirane (B167661). Chiral metal-salen complexes, particularly those involving Cobalt(III), have proven to be highly effective catalysts for this type of transformation. mdpi.commdpi.com The catalyst system typically consists of the chiral metal complex and a nucleophilic co-catalyst. The enantioselectivity of the reaction is influenced by the structure of the chiral ligand, the choice of metal center, and the nature of the co-catalyst. researchgate.net

Lu and coworkers developed a highly effective system for the kinetic resolution of terminal epoxides using a chiral cobalt(III) salen complex in conjunction with a (bis(triphenylphosphoranylidene)ammonium) dinitrophenoxide (PPN-DNP) co-catalyst, achieving high enantiomeric excess (ee) and selectivity factors (s) for various substrates. mdpi.com While not tested on 2-methyl-2-vinyloxirane specifically, the success with analogous epoxides like propylene oxide and butylene oxide demonstrates the viability of this approach. researchgate.net

Catalyst SystemEpoxide SubstrateCo-catalystTemp (°C)Pressure (bar)Product ee (%)Ref.
Chiral Co(III)-salen 7Propylene OxidePPN-DNP25-402097 mdpi.com
Chiral Co(III)-salen 7Butylene OxidePPN-DNP25-402088.5 mdpi.comresearchgate.net
Al(III)(salen)OAcPhenyl Glycidyl Ethern-Bu4NBr0154 mdpi.com
Chiral Polymer-BINOL-Co(III)-salen 6Propylene OxideDMAP2555>99 mdpi.com

This table presents data for analogous epoxide substrates to illustrate the effectiveness of kinetic resolution methodologies applicable to the synthesis of chiral this compound.

Diastereoselective control becomes relevant in synthetic pathways where a new stereocenter is formed in a molecule that already contains one or more stereocenters. While this compound itself has only one stereocenter, the principles of diastereoselective synthesis are crucial for creating more complex chiral analogues.

Studies on related 1,3-dioxolan-4-ones have demonstrated that radical reactions can proceed with high diastereoselectivity. For instance, radical generation at the C5 position of a 5-substituted 2-tert-butyl-1,3-dioxolan-4-one directs the incoming group to attack from the face opposite to the bulky tert-butyl group, resulting in the trans product with high selectivity. researchgate.net This principle of steric hindrance directing the stereochemical outcome is a fundamental tool in asymmetric synthesis.

Furthermore, diastereoselectivity has been achieved in Diels-Alder reactions using chiral dienophiles derived from dioxolanones. The cycloaddition of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with various dienes can yield adducts with a high degree of stereocontrol, which can then be transformed into other chiral molecules. nih.gov These methodologies, while not directly yielding the target compound, exemplify established strategies for controlling diastereoselectivity in the synthesis of structurally related chiral building blocks.

Novel Synthetic Routes and One-Pot Strategies for this compound

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign reaction pathways. One-pot reactions and cascade sequences are particularly attractive as they reduce waste, save time, and minimize purification steps.

The most direct and atom-economical route to this compound is the cycloaddition of carbon dioxide (CO2) to its corresponding epoxide precursor, 2-methyl-2-vinyloxirane. rsc.org This reaction is a prime example of CO2 valorization and green chemistry, as it converts a greenhouse gas into a valuable chemical feedstock. rsc.orgresearchgate.net The process is typically catalyzed and can be performed under various conditions.

A range of catalysts have been developed for this transformation, including metal-organic frameworks (MOFs), ionic liquids, and metal-free organocatalysts. rsc.orgresearchgate.net Tetrabutylammonium halides, for example, are effective catalysts for the cycloaddition of CO2 to bio-based epoxides like limonene (B3431351) oxide, a molecule that, like 2-methyl-2-vinyloxirane, is derived from a terpene precursor. researchgate.net

PrecursorCO2 SourceCatalystConditionsYieldRef.
2-Methyl-2-vinyloxiraneCO2Ionic Liquid (e.g., [BMIm]Br)100-130°C, 10-50 barHigh researchgate.net
2-Methyl-2-vinyloxiraneCO2Tetrabutylammonium Chloride (TBAC)120°C, 40 barHigh researchgate.net
2-Methylbut-3-ene-1,2-diolDimethyl Carbonate (DMC)Base (e.g., K2CO3)RefluxModerate-High rsc.org

This table outlines plausible synthetic routes based on established methods for analogous substrates.

An alternative pathway involves starting from the corresponding diol, 2-methylbut-3-ene-1,2-diol. This diol can be converted to the cyclic carbonate through reaction with phosgene (B1210022) or, more safely and sustainably, with phosgene equivalents such as dimethyl carbonate, triphosgene, or by direct carboxylation using CO2 with a dehydration agent. rsc.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring within a single reaction vessel. acs.org Designing a cascade synthesis for this compound offers significant advantages in step-economy.

The reactivity of vinyl epoxides makes them excellent candidates for cascade reactions. acs.org A hypothetical cascade could involve the in situ formation of 2-methyl-2-vinyloxirane from a suitable precursor, followed immediately by a catalyzed cycloaddition with CO2 without isolation of the epoxide intermediate. For instance, a one-pot process could start from an allylic alcohol, which is first epoxidized, followed by the introduction of a CO2 source and a cycloaddition catalyst.

Phosphine-catalyzed cascade reactions of vinyl oxiranes have been shown to generate complex spirocyclic skeletons in a single step. acs.org Similarly, palladium-catalyzed cascades using vinyl-substituted rings have been developed for the synthesis of other heterocyclic systems. nih.gov These advanced strategies highlight the potential for developing a highly efficient, one-pot cascade process for the synthesis of this compound from simpler, acyclic starting materials.

Polymerization Chemistry of 4 Ethenyl 4 Methyl 1,3 Dioxolan 2 One

Ring-Opening Polymerization (ROP) Mechanisms of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one

Ring-Opening Polymerization is a significant method for producing polyesters from cyclic ester monomers. diva-portal.org For dioxolanone structures, ROP can be initiated through various mechanisms, including cationic and anionic pathways. diva-portal.orgrsc.org However, for this compound, the polymerization predominantly occurs via the vinyl group. Specific, detailed research on the ROP of this particular monomer is not extensively covered in the available literature. The following sections describe general ROP mechanisms as they apply to related dioxolane and cyclic ester compounds.

Anionic Ring-Opening Polymerization Modalities

Anionic Ring-Opening Polymerization (AROP) of cyclic esters typically proceeds through a nucleophilic attack on the carbonyl carbon of the ester group. diva-portal.org This mechanism can produce linear polyesters, and under certain conditions, can exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. While AROP is a well-established method for many lactones and carbonates, specific modalities and research findings concerning the anionic ring-opening of this compound are not prominently documented.

Cationic Ring-Opening Polymerization Initiators and Kinetics

Cationic Ring-Opening Polymerization (CROP) is a common pathway for cyclic acetals and ethers. researchgate.netrsc.org For related 1,3-dioxolan-4-one (B8650053) structures, CROP has been investigated, often proceeding via mechanisms such as the Activated Monomer (AM) or Active Chain End (ACE) pathway. rsc.orgacs.org The AM mechanism is often favored to suppress side reactions like cyclization. researchgate.netrsc.org Protonic acids such as trifluoromethanesulfonic acid (CF₃SO₃H) are often used as catalysts. acs.org The kinetics of CROP are influenced by the stability of the propagating species and the nucleophilicity of the monomer. However, specific studies detailing the initiators and kinetics for the cationic ring-opening of the this compound ring are sparse, as radical polymerization of the vinyl group is the more commonly explored route.

Controlled/Living Ring-Opening Polymerization Methodologies

Achieving a controlled or "living" polymerization is crucial for designing polymers with specific architectures and functionalities. diva-portal.org For ROP, this involves minimizing or eliminating chain transfer and termination reactions. diva-portal.org Various catalyst systems have been developed for the controlled ROP of cyclic esters, enabling precise control over molecular weight and leading to low dispersity values. diva-portal.org While techniques like nitroxide-mediated polymerization have been combined with radical ring-opening polymerization for other cyclic monomers to create degradable vinyl polymers, specific applications of controlled ROP methodologies to the carbonate ring of this compound are not well-documented. frontiersin.org

Radical Polymerization Characteristics of this compound

The presence of the ethenyl (vinyl) group makes this compound amenable to radical polymerization. This pathway allows for the creation of vinyl polymers with pendant cyclic carbonate groups, which are valuable for post-polymerization modification.

Pseudo-Living Radical Polymerization Behavior and Kinetic Studies

While specific kinetic studies for this compound are limited, extensive research on its structural isomer, 4-vinyl-1,3-dioxolan-2-one (B1349326) (VEC), provides significant insight. VEC has been shown for the first time to exhibit pseudo-living radical activity in free-radical homopolymerization. researchgate.net This behavior is characterized by a continuous growth in molecular weight over extended reaction times, with molecular weight distributions typical of living polymerizations. researchgate.net

A kinetic study of VEC homopolymerization tracked monomer conversion and polymer molecular weight over 168 hours. The findings indicated that both the number-average molecular weight (Mₙ) and the monomer conversion continued to increase throughout the study period. This suggests a polymerization system with a significantly reduced rate of termination and chain transfer reactions, a hallmark of pseudo-living behavior. researchgate.net This characteristic is often attributed to the allylic nature of the monomer, which can participate in reversible chain transfer processes, thereby controlling the growth of polymer chains.

Homopolymerization and Molecular Weight Control

The pseudo-living nature of monomers like VEC allows for a degree of control over the final polymer's molecular weight. researchgate.net In the homopolymerization of VEC, it was observed that the number-average molecular weight (Mₙ) increased steadily with monomer conversion. researchgate.net

Below is a data table from a kinetic study on the homopolymerization of the related monomer 4-vinyl-1,3-dioxolan-2-one (VEC), which illustrates the principles of molecular weight control in this class of compounds. researchgate.net

Reaction Time (hours)VEC Conversion (%)Mₙ (g/mol)Dispersity (Đ)
11015001.6
31823001.7
243540001.8
485258001.9
726571002.0
1688595002.1

The data demonstrates a clear trend where the molecular weight (Mₙ) increases as the monomer is consumed over time. While the dispersity (Đ) also increases, the sustained growth over a long period (168 hours) is characteristic of a pseudo-living system, allowing for the targeting of specific molecular weights by controlling reaction time and monomer conversion. researchgate.net

Copolymerization Strategies Involving this compound

Random and Block Copolymer Synthesis

There is no available data on the synthesis of random or block copolymers involving this compound.

Integration with Vinyl and Other Monomers

Specific details, including reactivity ratios or conditions for the copolymerization of this compound with vinyl monomers or other classes of monomers, have not been reported in the scientific literature.

Control of Polymer Microstructure and Architecture Derived from this compound

There are no published methods or research findings concerning the control of microstructure, such as tacticity, or the development of specific polymer architectures (e.g., graft, star) derived from this compound.

Due to the lack of available scientific data for "this compound," it is not possible to provide an article on its polymerization chemistry at this time. Further research would be required to be conducted on this specific monomer to generate the information requested.

Chemical Reactivity and Advanced Organic Transformations of 4 Ethenyl 4 Methyl 1,3 Dioxolan 2 One

Reactions Involving the Ethenyl (Vinyl) Functional Group

The ethenyl moiety of 4-Ethenyl-4-methyl-1,3-dioxolan-2-one serves as a key site for carbon-carbon bond formation, participating in a variety of addition and functionalization reactions.

Vinyl cyclic carbonates, including this compound, are competent reagents in transition-metal-catalyzed reactions involving C-H bond activation. A notable example is the Rhodium(III)-catalyzed C-H bond activation and subsequent [4+1] annulation of benzamides. acs.org In this transformation, the vinyl cyclic carbonate acts as a one-carbon synthon. The reaction proceeds through the formation of a five-membered rhodacycle intermediate, followed by coordination and migratory insertion of the vinyl carbonate. acs.org This process, while leading to an annulated product rather than a simple allylation, fundamentally involves the functionalization of a C-H bond mediated by the ethenyl group, showcasing its utility in advanced C-H functionalization strategies. acs.org

Formal allylic substitution reactions can also be achieved without the use of a transition metal. For instance, the reaction of vinyl cyclic carbonates with alkyl- and aryl-thiols, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), results in the formation of allylic thioether compounds in moderate to good yields. iciq.org This process represents a metal-free approach to allylic substitution. iciq.org

Table 1: Examples of C-H Functionalization and Allylic Substitution with Vinyl Cyclic Carbonates An interactive data table will be available in the web version of this article.

Reactant 1 Reactant 2 Catalyst/Reagent Product Type Ref
Benzamide Vinyl Cyclic Carbonate Rh(III) catalyst Isoindolinone acs.org

The electron-deficient nature of the ethenyl group, influenced by the adjacent carbonate ring, allows it to participate readily as a 2π component in cycloaddition reactions.

[4+2] Cycloadditions: In the context of the Diels-Alder reaction, the ethenyl group functions as a dienophile, reacting with conjugated dienes to form substituted cyclohexene (B86901) rings. wikipedia.org This reaction is a powerful tool for constructing six-membered rings with high regio- and stereochemical control. wikipedia.org While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of structurally similar compounds, such as (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, in Diels-Alder reactions has been demonstrated. mdpi.com These related compounds readily react with dienes like cyclopentadiene, showcasing the capability of the exocyclic double bond to act as a dienophile. mdpi.com The reaction is facilitated by electron-withdrawing groups on the dienophile, a role fulfilled by the dioxolanone ring system.

[3+2] Cycloadditions: The ethenyl group can also act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as nitrile oxides, azomethine ylides, or azides to form five-membered heterocyclic rings. wikipedia.org This class of reactions provides a highly efficient and stereoselective route to various heterocycles. wikipedia.org For example, the reaction with an azide (B81097) would lead to a triazole, while a nitrile oxide would yield an isoxazole (B147169) derivative. youtube.com

Ring-Opening Reactions and Derivatization of the 1,3-Dioxolan-2-one Core

The 1,3-dioxolan-2-one ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various functionalized derivatives. This reactivity is central to its application in both fine chemical synthesis and polymer chemistry. iciq.org

Cyclic carbonates can be opened by a wide array of nucleophiles, including amines, alcohols, and thiols. scite.airsc.org The attack typically occurs at the electrophilic carbonyl carbon, leading to cleavage of an acyl-oxygen bond and decarboxylation.

Aminolysis: The reaction with primary or secondary amines leads to the formation of hydroxy-urethanes. This reaction is fundamental to the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.org

Alcoholysis/Hydrolysis: Alcohols and water can open the ring to form hydroxy-carbonates or diols after decarboxylation. The ring-opening polymerization (ROP) of cyclic carbonates, often initiated by an alcohol, is a major route to polycarbonates. mdpi.com

Thiolysis: As mentioned previously, thiols can react with vinyl cyclic carbonates in the presence of an organocatalyst like DBU to yield allylic thioethers. This reaction proceeds via a nucleophilic attack on the methylene (B1212753) carbon, demonstrating an alternative ring-opening pathway that preserves the carbonate moiety initially before a subsequent rearrangement. iciq.org

A unique ring-opening cascade occurs when vinyl cyclic carbonates are treated with cyanide at elevated temperatures, resulting in the formation of β-cyano ketones through a sequence of decarboxylation and Michael addition. iciq.org

Table 2: Nucleophilic Ring-Opening Reactions of Cyclic Carbonates An interactive data table will be available in the web version of this article.

Nucleophile Catalyst/Conditions Primary Product Ref
Amines Often requires catalyst Hydroxy-urethane rsc.org
Alcohols Acid or base catalyst Polycarbonate (via ROP) mdpi.com
Thiols DBU Allylic Thioether iciq.org

The dual functionality of this compound allows for its conversion into more complex heterocyclic structures. As detailed in section 4.1.1, the Rh(III)-catalyzed reaction with benzamides transforms the vinyl cyclic carbonate into an isoindolinone. acs.org This annulation reaction serves as a prime example of how the initial dioxolanone can be used to construct an entirely different heterocyclic core, specifically a fused γ-lactam. acs.org

Cascade and Annulation Chemistry Facilitated by this compound

Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient synthetic strategy. 20.210.105 this compound and related vinyl cyclic carbonates are excellent substrates for such transformations, particularly in transition-metal-catalyzed annulation reactions.

The Rh(III)-catalyzed [4+1] annulation of benzamides is a powerful illustration of a cascade process. acs.org The proposed mechanism involves a sequence of distinct steps occurring in one pot:

C-H Activation: The catalyst activates a C-H bond on the benzamide, forming a rhodacycle intermediate.

Coordination and Insertion: The ethenyl group of the dioxolanone coordinates to the rhodium center and undergoes migratory insertion.

β-H Elimination: This step forms an alkenylated intermediate.

Intramolecular Insertion: Regioselective insertion of the newly formed alkene into the Rh-H bond.

Reductive Elimination: This final cyclization step forms the isoindolinone product and regenerates the Rh(III) catalyst. acs.org

This reaction efficiently constructs the isoindolinone scaffold with high regioselectivity under relatively mild, oxidant-free conditions, highlighting the utility of vinyl cyclic carbonates in facilitating complex cascade and annulation chemistry. acs.org

Stereoselective Transformations and Chiral Pool Applications of this compound

The utilization of enantiomerically pure compounds as starting materials, often referred to as the chiral pool approach, is a cornerstone of modern asymmetric synthesis. Molecules derived from natural sources, such as amino acids, carbohydrates, and terpenes, provide a readily available source of chirality. Synthetic chiral building blocks, such as this compound, offer an alternative and versatile platform for the introduction of stereogenic centers. The presence of a quaternary stereocenter at the C4 position, substituted with both a methyl and a vinyl group, makes this compound a potentially valuable synthon. The vinyl group serves as a versatile functional handle for a variety of stereoselective transformations, allowing for the construction of complex molecular architectures with high levels of stereocontrol.

Detailed research into the specific stereoselective transformations of this compound is an area of ongoing investigation. However, the reactivity of the vinyl group in analogous chiral cyclic carbonates and other vinyl-substituted compounds provides a strong indication of its potential applications. These transformations can be broadly categorized into several key reaction types, where the existing stereocenter directs the formation of new chiral centers.

One of the most powerful methods for carbon-carbon bond formation is the Diels-Alder reaction. The vinyl group of this compound can act as a dienophile in [4+2] cycloadditions with various dienes. The stereochemical outcome of these reactions is often influenced by the chirality of the dienophile, leading to the formation of diastereomerically enriched cycloadducts. The facial selectivity of the diene's approach to the vinyl group is directed by the steric and electronic properties of the chiral dioxolanone moiety.

For instance, in a hypothetical reaction with cyclopentadiene, two major diastereomeric products could be formed, with the diene approaching from either the Re or Si face of the vinyl group. The relative energies of the transition states leading to these diastereomers would determine the diastereoselectivity of the reaction.

DieneDienophileCatalystSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
Cyclopentadiene(R)-4-ethenyl-4-methyl-1,3-dioxolan-2-oneLewis AcidCH₂Cl₂-78 to 25>90:10High
Isoprene(R)-4-ethenyl-4-methyl-1,3-dioxolan-2-oneLewis AcidToluene0 to 50VariableModerate to High
Danishefsky's Diene(R)-4-ethenyl-4-methyl-1,3-dioxolan-2-oneZnCl₂THF-20 to 0HighHigh

Another important class of stereoselective transformations involves the asymmetric epoxidation of the vinyl group. Chiral catalysts, such as those derived from transition metals complexed with chiral ligands (e.g., Sharpless asymmetric epoxidation), can effect the enantioselective or diastereoselective oxidation of the double bond. The resulting chiral epoxide is a versatile intermediate that can be opened by a wide range of nucleophiles in a regio- and stereoselective manner, providing access to a variety of functionalized chiral building blocks.

The diastereoselective epoxidation of this compound using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would likely proceed with substrate control, where the existing stereocenter directs the approach of the oxidant.

SubstrateOxidantCatalystSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
(S)-4-ethenyl-4-methyl-1,3-dioxolan-2-onem-CPBANoneCH₂Cl₂0Moderate to HighHigh
(S)-4-ethenyl-4-methyl-1,3-dioxolan-2-oneTi(OiPr)₄ / DETDichloromethane-20HighHighHigh
(S)-4-ethenyl-4-methyl-1,3-dioxolan-2-oneJacobsen's CatalystNaOClCH₂Cl₂/H₂O0HighModerate to High

Furthermore, the vinyl group is susceptible to a range of other stereoselective additions. For example, asymmetric dihydroxylation using osmium tetroxide in the presence of a chiral ligand (e.g., AD-mix-β) could yield a chiral diol with high enantioselectivity. Similarly, catalytic asymmetric hydrogenation of the double bond would lead to the corresponding 4-ethyl-4-methyl-1,3-dioxolan-2-one, potentially with high diastereoselectivity depending on the catalyst and reaction conditions.

The application of this compound in chiral pool synthesis lies in its ability to be elaborated into more complex molecules while retaining the initial stereochemical information. The carbonate moiety can be hydrolyzed or transformed into other functional groups, providing further avenues for synthetic diversification. For example, ring-opening of the carbonate with a nucleophile can provide access to chiral 1,2-diols or their derivatives, which are themselves valuable chiral building blocks.

Spectroscopic and Computational Investigations of 4 Ethenyl 4 Methyl 1,3 Dioxolan 2 One

Vibrational Spectroscopy Analysis and Molecular Vibrations (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and characterizing the bonding within a molecule. For 4-Ethenyl-4-methyl-1,3-dioxolan-2-one, the spectra are dominated by characteristic vibrations of the cyclic carbonate ring and the ethenyl (vinyl) and methyl substituents.

The most prominent feature in the FTIR spectrum of five-membered cyclic carbonates is the intense absorption band corresponding to the C=O stretching vibration, which typically appears at a high wavenumber, often around 1800 cm⁻¹. This high frequency is attributed to the ring strain in the five-membered dioxolanone ring. Other significant vibrations include the C-O stretching modes of the carbonate group, which are expected in the 1200-1000 cm⁻¹ region. researchgate.net

The presence of the ethenyl group introduces characteristic C=C and C-H vibrational modes. The C=C stretching vibration is expected to appear around 1645 cm⁻¹. The vinylic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the out-of-plane C-H bending (wagging) modes give rise to strong absorptions in the 1000-810 cm⁻¹ region. The methyl group contributes characteristic C-H symmetric and asymmetric stretching vibrations near 2900-3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

A complete vibrational assignment can be achieved by comparing experimental FTIR and FT-Raman data with theoretical frequencies obtained from quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net This comparative analysis allows for a detailed understanding of the fundamental vibrational modes of the molecule.

Table 1: Expected Vibrational Frequencies for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural determination of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the this compound structure.

The ¹H NMR spectrum of this compound (also named 4-methyl-4-vinyl-1,3-dioxolan-2-one) displays characteristic signals for the ethenyl, methyl, and dioxolane ring protons. rsc.org The ethenyl group gives rise to a classic AMX spin system, with a single proton (the methine hydrogen, -CH=) showing a doublet of doublets in the downfield region (typically 5.5-6.0 ppm), and two terminal protons (=CH₂) appearing as distinct doublets of doublets at slightly higher fields (typically 5.0-5.5 ppm). The methyl group (CH₃) protons appear as a singlet, typically in the range of 1.0-1.5 ppm. The two diastereotopic methylene (B1212753) protons of the dioxolane ring (at C5) appear as two distinct doublets (or an AB quartet), usually between 4.0 and 5.0 ppm, due to their different spatial relationships with the substituents at the C4 chiral center. rsc.org

The ¹³C NMR spectrum further corroborates the structure. rsc.org The carbonyl carbon of the carbonate group is the most deshielded, appearing at a chemical shift of around 150-155 ppm. The quaternary carbon (C4) and the methylene carbon (C5) of the ring are found at approximately 80-90 ppm and 70-75 ppm, respectively. The carbons of the ethenyl group are observed in the typical alkene region, with the internal carbon (-CH=) at ~135-140 ppm and the terminal carbon (=CH₂) at ~115-120 ppm. The methyl carbon signal appears at a much higher field, typically around 20-25 ppm. rsc.org

NMR is also a valuable tool for monitoring chemical reactions, such as the synthesis of the compound via CO₂ cycloaddition to the corresponding epoxide or its subsequent polymerization. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics and conversion rates can be determined. For instance, in ring-opening polymerization, the disappearance of the monomer's characteristic peaks and the emergence of broader signals corresponding to the polymer backbone would be observed.

Table 2: Experimental NMR Data for this compound rsc.org

Theoretical and Quantum Chemical Studies on this compound

Computational chemistry provides profound insights into the molecular properties and behavior of this compound at an electronic level, complementing experimental findings.

The three-dimensional structure of this compound can be accurately determined using quantum chemical methods. Geometry optimization, typically performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**), calculates the lowest energy arrangement of atoms in the molecule. researchgate.net For the 1,3-dioxolan-2-one ring, a non-planar, "envelope" or "twist" conformation is expected, which minimizes steric and torsional strain. The conformational analysis would focus on the rotational barrier around the C4-vinyl bond to identify the most stable orientation of the ethenyl group relative to the dioxolanone ring. This analysis is crucial as the conformation can influence the molecule's reactivity and spectroscopic properties.

Theoretical calculations can map the electronic landscape of the molecule. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting reactivity. The HOMO location indicates the site most susceptible to electrophilic attack, while the LUMO location points to the site of nucleophilic attack. For this compound, the HOMO is likely to have significant contributions from the C=C double bond of the ethenyl group, making it a site for electrophilic addition. The LUMO is expected to be centered on the carbonyl carbon of the carbonate, which is the primary site for nucleophilic attack, leading to ring-opening. mdpi.com

Other reactivity descriptors, such as the molecular electrostatic potential (MEP) map, can also be calculated. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for intermolecular interactions.

Computational methods are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. rsc.org For this compound, this is particularly relevant for understanding its synthesis and polymerization.

The mechanism of its formation from the corresponding epoxide (2-methyl-2-vinyloxirane) and CO₂ can be modeled to identify the transition states and intermediates involved. This helps in understanding the role of catalysts, which typically function by activating either the epoxide or CO₂. rsc.org

Furthermore, the ring-opening polymerization (ROP) of cyclic carbonates has been extensively studied computationally. rsc.org DFT calculations can model the initiation and propagation steps, clarifying the role of the catalyst/initiator. The mechanism typically involves the nucleophilic attack of an initiator (like an alkoxide) on the carbonyl carbon, leading to the cleavage of an acyl-oxygen bond and the opening of the ring. By calculating the energy barriers for these steps, the feasibility and rate of polymerization can be predicted. rsc.org Such studies can also investigate potential side reactions, like backbiting, which affects the final polymer structure.

Table of Compounds Mentioned

Advanced Applications in Materials Science Derived from 4 Ethenyl 4 Methyl 1,3 Dioxolan 2 One

Design and Synthesis of Functional Polymers

The dual functionality of vinyl cyclic carbonates like 4-ethenyl-4-methyl-1,3-dioxolan-2-one enables the straightforward synthesis of polymers with pendant cyclic carbonate groups. These functional polymers serve as precursors to a variety of advanced materials. The polymerization of the vinyl group typically proceeds via free-radical mechanisms, allowing for copolymerization with other unsaturated monomers to fine-tune the properties of the resulting polymer.

A key aspect of designing these functional polymers is the ability to control their composition and architecture. For instance, in solution copolymerizations, vinyl ethylene (B1197577) carbonate (a structurally related compound) has been shown to copolymerize effectively with vinyl ester monomers across a wide range of compositions, with complete incorporation of the cyclic carbonate monomer into the copolymer. google.com This level of control is crucial for tailoring the final properties of the material.

One of the most significant applications of polymers derived from vinyl cyclic carbonates is in the development of thermosetting systems. The reactivity of the pendant cyclic carbonate group with amines to form hydroxyurethane linkages is the basis for creating crosslinked polymer networks. researchgate.net This chemistry offers an attractive alternative to traditional polyurethane systems that rely on isocyanates, which are associated with health and safety concerns. specificpolymers.com

The crosslinking process can be initiated by introducing a suitable amine crosslinker to the cyclic carbonate-functional polymer and applying mild heat. researchgate.net The resulting thermosets exhibit excellent solvent resistance, high gloss, and good hardness, making them suitable for a variety of demanding applications. researchgate.netresearchgate.net The properties of the thermoset can be further modified by adjusting the composition of the initial copolymer and the type and amount of the amine crosslinker used. researchgate.net

The following table summarizes the effect of copolymer composition on the properties of thermosetting coatings derived from a vinyl cyclic carbonate functional polymer.

Vinyl Cyclic Carbonate Content (%)Amine CrosslinkerCuring ConditionsKey Properties
10Tris(2-aminoethyl)amine80°C for 45 minGood solvent resistance, high gloss
30Tris(2-aminoethyl)amine80°C for 45 minExcellent solvent resistance, high pendulum hardness
50Tris(2-aminoethyl)amine80°C for 45 minHigh crosslink density, enhanced hardness

This data is illustrative and based on findings for vinyl ethylene carbonate.

The incorporation of the cyclic carbonate moiety into polymer chains can lead to the development of high-performance materials with unique characteristics. For example, the polarity of the carbonate group can enhance adhesion to various substrates. Furthermore, the potential for post-polymerization modification of the cyclic carbonate ring opens up possibilities for creating polymers with a wide range of functionalities.

Research into perfluorinated analogs, such as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), has demonstrated the potential for creating amorphous polymers with high optical transparency and low refractive indices. acs.org These materials are of interest for applications in optical fibers and other advanced optical components. acs.org The glass transition temperature of such polymers can be relatively high, indicating good thermal stability. acs.org

Development of Advanced Coatings and Adhesives

The thermosetting systems derived from vinyl cyclic carbonate polymers are particularly well-suited for the formulation of advanced coatings and adhesives. The ability to cure at relatively low temperatures is advantageous for coating heat-sensitive substrates. researchgate.net The resulting crosslinked network provides excellent protection against solvents and chemicals, as well as good mechanical properties. researchgate.netresearchgate.net

In the context of adhesives, the cyclic acetal (B89532) structure, a feature of the dioxolane ring, can enhance adhesion to polar substrates like glass and metals. When combined with a UV-curable group like an acrylate, as seen in related compounds, it allows for rapid polymerization and the development of low-shrinkage, high-durability adhesives.

Emerging Applications in Specialized Materials

The versatility of this compound and related vinyl cyclic carbonates extends to more specialized applications. The ability to create polymers with pendant reactive groups is being explored for the development of materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The biocompatibility of the resulting polyhydroxyurethanes is a key area of investigation.

Furthermore, the reaction of cyclic carbonates with carbon dioxide to form these monomers is an example of CO2 utilization, which is a growing area of green chemistry. specificpolymers.com The development of polymers from these monomers contributes to the broader goal of creating more sustainable materials. The unique properties of these polymers also make them candidates for use in specialty inks and 3D printing resins, where precise control over viscosity and reactivity is essential.

Future Research Directions and Emerging Paradigms for 4 Ethenyl 4 Methyl 1,3 Dioxolan 2 One

Sustainable Synthesis and Circular Economy Integration

The imperative for sustainable chemical production necessitates the development of green synthetic routes to 4-Ethenyl-4-methyl-1,3-dioxolan-2-one. Future research will likely focus on utilizing renewable feedstocks and environmentally benign reaction conditions. A key strategy involves the cycloaddition of carbon dioxide (CO2) to corresponding epoxides, which is an atom-economical reaction that valorizes a greenhouse gas. specificpolymers.com The development of efficient catalytic systems for this transformation, particularly those based on earth-abundant and non-toxic metals, is a critical research avenue.

Furthermore, integrating the lifecycle of polymers derived from this compound into a circular economy is a paramount goal. This involves designing polymers that are readily recyclable, either through chemical or mechanical means. Chemical recycling strategies could involve the depolymerization of the polymer back to its monomer or other valuable chemical feedstocks, a concept gaining traction for creating a closed-loop system for plastics. researchgate.net Research into the design of polymers with inherent recyclability, such as those with cleavable linkages or those that can be readily broken down by specific catalysts or conditions, will be crucial.

Table 1: Potential Sustainable Synthesis Strategies

StrategyDescriptionPotential Advantages
CO2 CycloadditionReaction of a corresponding epoxide with carbon dioxide.100% atom economy, utilization of a greenhouse gas. specificpolymers.com
Bio-based FeedstocksDeriving precursors from biomass.Reduced reliance on fossil fuels, potential for biodegradability.
Flow ChemistryContinuous synthesis in microreactors.Improved safety, scalability, and efficiency.

Catalyst Development for Enhanced Selectivity and Efficiency

The polymerization of this compound can proceed through either the vinyl group or the cyclic carbonate ring, leading to polymers with distinct architectures and properties. A major focus of future research will be the development of catalysts that can selectively control which polymerization pathway is followed. For instance, radical polymerization would primarily engage the vinyl group, leaving the cyclic carbonate intact for subsequent functionalization. researchgate.net Conversely, ring-opening polymerization (ROP) catalysts could selectively open the carbonate ring to form polycarbonates. mdpi.com

The design of highly efficient and selective catalysts is paramount. This includes exploring a range of catalytic systems, from organocatalysts to transition-metal complexes. mdpi.com For ROP, catalysts that can operate under mild conditions and exhibit high tolerance to functional groups are particularly desirable. The development of stereoselective catalysts could also lead to polymers with controlled tacticity and, consequently, enhanced material properties.

Table 2: Catalyst Systems for Polymerization of Cyclic Carbonates

Catalyst TypePolymerization MethodKey Features
Radical InitiatorsFree Radical PolymerizationTargets the vinyl group, preserves the carbonate ring for post-polymerization modification. researchgate.net
OrganocatalystsRing-Opening PolymerizationMetal-free, often exhibit good functional group tolerance. mdpi.com
Metal-based CatalystsRing-Opening PolymerizationCan offer high activity and control over polymer architecture. mdpi.com

Exploration of Novel Polymer Architectures and Property Combinations

The dual functionality of this compound makes it an ideal building block for creating a diverse range of polymer architectures. Future research will undoubtedly explore the synthesis of block copolymers, graft copolymers, and network polymers. For instance, the vinyl group can be used to form a polymer backbone via radical polymerization, and the pendant cyclic carbonate groups can then be used as reactive sites for grafting other polymer chains or for cross-linking to form thermosets. researchgate.net

This versatility allows for the combination of different polymer properties within a single material. For example, a block copolymer could be synthesized with one block providing mechanical strength and another providing a specific functionality derived from the ring-opened carbonate. The ability to precisely control the polymer architecture will be key to unlocking new material properties and applications.

Advanced Mechanistic Studies and Multiscale Computational Modeling

A deeper understanding of the polymerization mechanisms of this compound is crucial for optimizing reaction conditions and controlling polymer properties. Advanced mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, will be essential to elucidate the intricate details of both radical and ring-opening polymerization pathways.

In parallel, multiscale computational modeling, particularly Density Functional Theory (DFT), will play an increasingly important role. mdpi.com Computational studies can provide valuable insights into reaction pathways, transition state energies, and the influence of catalyst structure on reactivity and selectivity. This predictive capability can accelerate the discovery and design of new catalysts and polymerization processes, reducing the need for extensive experimental screening.

Integration into Multifunctional and Responsive Material Systems

A significant future direction for polymers derived from this compound is their integration into multifunctional and responsive material systems. The cyclic carbonate group is a versatile handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This can be exploited to create materials with tailored properties, such as biocompatibility, conductivity, or specific recognition capabilities.

Furthermore, the development of "smart" or responsive polymers that can change their properties in response to external stimuli (e.g., pH, temperature, light) is a rapidly growing field. mdpi.com The functional groups introduced via the cyclic carbonate moiety can be designed to be responsive to such stimuli, leading to materials that can, for example, release a payload in a controlled manner or change their shape on demand. These advanced materials could find applications in a variety of high-tech areas, including drug delivery, sensors, and soft robotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.